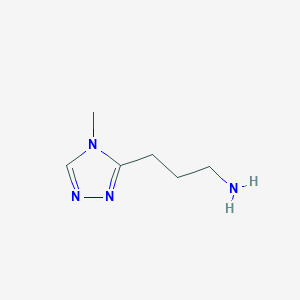
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-methyl-1,2,4-triazole ring attached to a propan-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole with a suitable propan-1-amine derivative. One common method involves the use of 4-methyl-4H-1,2,4-triazole-3-thiol, which reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with a propan-1-amine derivative under appropriate conditions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The choice of reagents, solvents, and reaction conditions would be optimized for scalability, yield, and cost-effectiveness. Safety measures and environmental considerations are also crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the proliferation of cancer cells by inducing apoptosis . The compound’s triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound is similar in structure but contains a thiol group instead of a propan-1-amine group.
3-Bromo-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine: Another triazole derivative with a bromine and pyridine ring.
Uniqueness
3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine is unique due to its specific combination of a triazole ring and a propan-1-amine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H12N4 |
|---|---|
Poids moléculaire |
140.19 g/mol |
Nom IUPAC |
3-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C6H12N4/c1-10-5-8-9-6(10)3-2-4-7/h5H,2-4,7H2,1H3 |
Clé InChI |
HKIVZMPMDHNWNR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


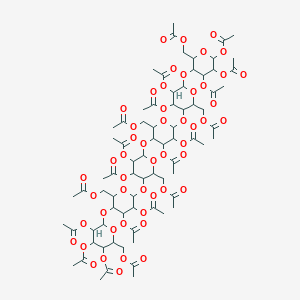
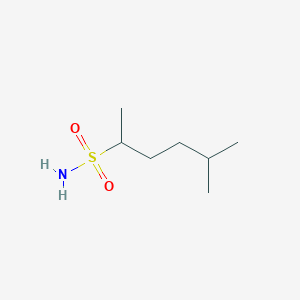
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
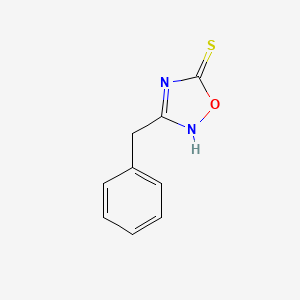
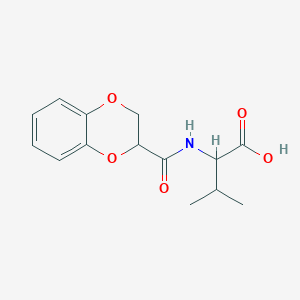

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)




![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)
